REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Mg]Br.O1CC[CH2:10][SiH2:9]1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(O[C:22](=[O:24])C)C.[CH2:25](OCC)C>>[OH:24][CH2:22][C:15]1[CH:14]=[CH:13][CH:18]=[CH:17][C:16]=1[Si:9]([CH3:10])([CH3:25])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
2-thienylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
THF
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
O1[SiH2]CCC1
|
Name
|
hexane ethylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted magnesium
|
Type
|
WASH
|
Details
|
The filtrate was washed with a saturated NH4Cl aqueous solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC=C1)[Si](C=1SC=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |